Tert-butyl 2-amino-3-bromo-5-methoxybenzoate
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Overview
Description
Tert-butyl 2-amino-3-bromo-5-methoxybenzoate is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a bromine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-bromo-5-methoxybenzoate typically involves the following steps:
Bromination: The starting material, 2-amino-5-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Esterification: The brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-bromo-5-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if formed, can be reduced back to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Iron powder in acidic medium, catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups replacing the bromine atom.
Oxidation: Formation of nitrobenzoates.
Reduction: Reversion to amino benzoates from nitrobenzoates.
Scientific Research Applications
Tert-butyl 2-amino-3-bromo-5-methoxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-bromo-5-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromine, and methoxy groups allows for diverse interactions with molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-5-bromo-3-methoxybenzoate: A positional isomer with the bromine and methoxy groups swapped.
Tert-butyl 2-amino-3-chloro-5-methoxybenzoate: Similar structure with chlorine instead of bromine.
Tert-butyl 2-amino-3-bromo-4-methoxybenzoate: Another positional isomer with the methoxy group at the 4-position.
Uniqueness
Tert-butyl 2-amino-3-bromo-5-methoxybenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
tert-butyl 2-amino-3-bromo-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)8-5-7(16-4)6-9(13)10(8)14/h5-6H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKQTPDMHMEADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)OC)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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